GLS1 Enzyme Inhibitory Potency: IPN60090 vs. BPTES (5.2-Fold Improvement)
IPN60090 inhibits recombinant human GLS1 (GAC isoform) with an IC50 of 31 nM in a dual-coupled enzyme assay that measures the conversion of glutamine to glutamate [1]. The prototypical GLS1 inhibitor BPTES, tested under analogous biochemical conditions, exhibits an IC50 of 0.16 μM (160 nM) . This represents an approximately 5.2-fold improvement in enzymatic potency. The difference is mechanistically consequential: IPN60090 achieves near-complete target engagement at lower free drug concentrations, reducing the pharmacokinetic burden required for in vivo efficacy.
| Evidence Dimension | GLS1 enzyme inhibition (IC50, recombinant human GAC isoform) |
|---|---|
| Target Compound Data | IC50 = 31 nM (Compound 27 / IPN60090) |
| Comparator Or Baseline | BPTES: IC50 = 0.16 μM (160 nM) |
| Quantified Difference | ~5.2-fold more potent (31 nM vs 160 nM) |
| Conditions | Dual-coupled enzyme assay using purified recombinant human GLS1 (GAC isoform); mean of ≥3 determinations |
Why This Matters
A 5.2-fold greater biochemical potency directly translates to lower compound requirements for achieving equivalent target engagement, which is critical for in vivo dosing regimens and cost-efficient procurement for large-scale preclinical studies.
- [1] Soth, M. J., et al. J. Med. Chem. 2020, 63 (21), 12957–12977. Table 4, Compound 27: GLS IC50 = 31 nM. DOI: 10.1021/acs.jmedchem.0c01398. View Source
